molecular formula C8H7N3O2 B2870556 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-07-1

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2870556
CAS No.: 1159832-07-1
M. Wt: 177.163
InChI Key: AHXBMTJPLJBKHO-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and neuroscience research. Its core structure is part of a well-studied class of compounds known for their significant biological activity, particularly as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR2) . Acting as mGluR2 PAMs, derivatives of this triazolopyridine core have demonstrated preclinical potential for the treatment of central nervous system (CNS) disorders, including schizophrenia and anxiety, by offering a novel mechanism of action with a potentially improved side-effect profile . This specific compound, featuring a carboxylic acid functional group at the 3-position and a methyl substituent at the 8-position of the fused triazolopyridine ring system, serves as a versatile key synthetic intermediate . Researchers can utilize this molecule to design and synthesize novel analogs for structure-activity relationship (SAR) studies or to develop potent and selective tool compounds for probing biological pathways . The molecular formula for this compound is C 8 H 7 N 3 O 2 , with a molecular weight of 177.16 g/mol . As with all our fine chemicals, this product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBMTJPLJBKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine moiety on the activated carbonyl group of the carboxylic acid, followed by intramolecular cyclodehydration. Ultrasonic irradiation at 105°C enhances reaction efficiency, reducing completion time from 24 hours (conventional heating) to 3 hours. Key parameters include:

  • Molar ratio : 1:5 (hydrazine derivative:carboxylic acid)
  • Catalyst : POCl₃ (neat)
  • Temperature : 80–150°C

For 8-methyl derivatives, 2-hydrazino-3-chloro-5-methylpyridine reacts with formic acid to yield the target compound. Post-reaction purification via ethanol recrystallization typically affords yields of 35–70%, depending on substituent electronic effects.

Microwave-Mediated Tandem Synthesis

Recent advancements employ microwave irradiation for constructing the triazolopyridine core. PMC11463018 details a catalyst-free method using enaminonitriles and benzohydrazides. This approach circumvents the need for pre-functionalized pyridine precursors.

Synthetic Pathway

The tandem reaction involves:

  • Transamidation : Enaminonitrile (e.g., 3-aminocrotononitrile) reacts with benzohydrazide to form an acyl hydrazide intermediate.
  • Cyclization : Intramolecular nucleophilic addition of the hydrazide nitrogen to the nitrile group, followed by aromatization.

Microwave conditions (120°C, 30 min) dramatically accelerate the process compared to conventional thermal methods (24 hours). Introducing a methyl group at the pyridine’s 8-position requires using 2-methyl-enaminonitrile precursors. Subsequent hydrolysis of the nitrile moiety to carboxylic acid is achieved via NaOH/NaClO treatment, yielding the final product in 75–89% overall yield.

Carboxylation via Hydrolysis of Cyano Intermediates

PubChem data (CID 145913245) reveals the lithium salt of the target compound as a synthetic intermediate. This suggests a carboxylation strategy where:

  • A cyano-substituted triazolopyridine undergoes basic hydrolysis.
  • The resulting carboxylic acid is stabilized as its lithium salt.

Experimental Protocol

  • Nitrile formation : Suzuki coupling of 8-methyl-triazolopyridine boronic ester with cyanobenzene derivatives.
  • Hydrolysis : Treatment with LiOH/H₂O₂ at 80°C for 6 hours.
  • Acidification : HCl-mediated protonation yields the free carboxylic acid.

This method achieves 82–91% purity (HPLC), with the lithium salt intermediate characterized by $$ ^1\text{H} $$ NMR (δ 7.95 ppm, pyridine-H) and IR (ν 1685 cm⁻¹, C=O).

Curtius Rearrangement-Based Approach

PMC4406096 describes an alternative route via Curtius rearrangement of pyridazine carboxylic acids. Although originally developed for nitro-substituted analogues, methyl group incorporation is feasible through precursor modification.

Key Steps

  • Curtius rearrangement : 3,6-Dichloro-4-pyridazinecarboxylic acid reacts with diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate.
  • Cyclization : Hydrazine-mediated ring closure generates the triazolopyridine core.
  • Methyl introduction : Pd-catalyzed cross-coupling with methylboronic acid.

This method requires rigorous temperature control (0°C during rearrangement, 40 psi H₂ for hydrogenation) but provides excellent regioselectivity. Yields range from 45–63% after chromatographic purification.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantage
Ultrasonic cyclization 35–70% 3–5 h Scalability to gram quantities
Microwave synthesis 75–89% 0.5 h Eco-friendly, catalyst-free
Nitrile hydrolysis 82–91% 6 h High purity, crystallinity
Curtius rearrangement 45–63% 12–18 h Regioselective methyl incorporation

Structural Characterization and Validation

All routes produce compounds validated by:

  • $$ ^1\text{H} $$ NMR : Distinct singlets for methyl (δ 2.46–2.49 ppm) and pyridine protons (δ 7.47–8.84 ppm).
  • IR spectroscopy : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1700 cm⁻¹).
  • X-ray crystallography : Orthorhombic crystal system (PMC4406096) with hydrogen bonding between carboxylate oxygens and adjacent NH groups.

Industrial-Scale Considerations

The ultrasonic method demonstrates superior scalability, with patent examples producing 50–100 g batches. Economic analysis favors microwave synthesis due to lower energy costs ($12/kg vs. $18/kg for conventional methods). Environmental metrics (E-factor) highlight the nitrile hydrolysis route (E = 2.1) as the most sustainable.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with structurally related compounds, focusing on substituent positions, molecular formulas, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-COOH, 8-CH₃ C₈H₇N₃O₂ 177.16* Acidic, potential drug intermediate
Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 3-COO⁻K⁺ (saturated ring) C₇H₈KN₃O₂ 205.26 Salt form, improved solubility
3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 3-(CH₂CH(CH₃)₂), 8-COOH C₁₁H₁₃N₃O₂ 219.24 Lipophilic substituent
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 3-COOH, 6-Br C₇H₄BrN₃O₂ 242.03 Electrophilic reactivity (Br)
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 3-(4-OCH₃Ph), 8-COOH C₁₄H₁₁N₃O₃ 269.26 Aromatic π-system for binding
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-CH₂CH₃, 8-CH₃ C₉H₁₀N₄ 174.21 Neutral, reduced polarity

*Calculated based on molecular formula.

Key Observations :

  • In contrast, esters (e.g., ethyl ester in ) or amides (e.g., ) modulate solubility and metabolic stability.
  • Substituent Effects :
    • Methyl vs. Aromatic Groups : The 8-methyl group in the target compound contributes to steric bulk without significantly altering polarity, whereas 3-(4-methoxyphenyl) derivatives () introduce aromaticity for π-π stacking in drug-receptor interactions.
    • Halogenation : Bromine at position 6 () increases molecular weight and enables cross-coupling reactions for further derivatization.

Pharmacological and Chemical Relevance

  • Biological Activity: Triazolopyridines are associated with antibacterial (), antithrombotic, and chemosensory applications. The carboxylic acid group in the target compound may enhance binding to targets like retinol-binding proteins ().
  • Solubility and Bioavailability : Potassium salts () improve aqueous solubility, while boronic acid derivatives () enable Suzuki-Miyaura couplings for bioconjugation.

Biological Activity

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC8H8N4O2
Molecular Weight180.18 g/mol
IUPAC NameThis compound
CAS Number1159832-07-1

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. A study found that derivatives of triazoles, including this compound, demonstrated effective inhibition against various pathogenic bacteria. The compound was tested against four human pathogenic bacteria and showed promising results in terms of antibacterial efficacy .

Antiviral Properties

The antiviral potential of triazole derivatives has been explored in several studies. For instance, compounds similar to this compound were evaluated for their ability to inhibit viral replication in influenza virus-infected cells. These compounds displayed significant antiviral activity in plaque reduction assays .

Anticancer Activity

The anticancer properties of this compound have been particularly noteworthy. Research has shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). These effects were attributed to the modulation of key proteins involved in cell cycle regulation and apoptosis pathways . The following table summarizes some key findings from studies on its anticancer activity:

Study ReferenceCell LineIC50 (μg/mL)Mechanism of Action
MDA-MB-23164.5Inhibition of tubulin polymerization
A549Not specifiedInduction of apoptosis via caspase activation
MDCK (Influenza)Not specifiedInhibition of viral replication

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression and microbial growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and altering Bcl-2 family protein levels.
  • Disruption of Viral Replication : The compound interferes with viral polymerases and other key proteins necessary for viral replication.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : In a controlled study involving xenograft models for lung cancer treatment, the administration of a derivative led to a significant reduction in tumor size without observable toxicity in normal tissues .
  • Antimicrobial Efficacy Assessment : A comparative study evaluated the antibacterial activity of various triazole derivatives against clinical isolates and found that this compound exhibited superior efficacy compared to conventional antibiotics .

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